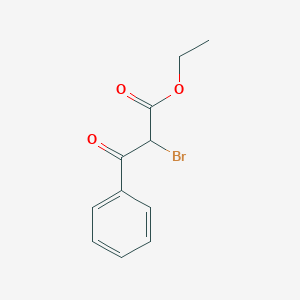

Ethyl 2-bromo-3-oxo-3-phenylpropanoate

描述

Significance as a Versatile Synthetic Intermediate

The primary significance of Ethyl 2-bromo-3-oxo-3-phenylpropanoate lies in its role as a highly versatile synthetic building block. adventchembio.com Its structure is characterized by two electrophilic centers: the carbon atom bonded to the bromine (the α-carbon) and the carbonyl carbon. This bifunctional nature allows it to react with a wide array of nucleophiles, leading to the formation of diverse and complex molecules. nih.gov

The reactivity of the α-bromo position makes the compound an effective alkylating agent, enabling the introduction of the benzoylacetate moiety into other molecules. nih.gov This capability is fundamental in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.

Detailed Research Findings:

Recent studies underscore its utility in various specialized applications:

Synthesis of Bioactive Heterocycles: The compound is a key precursor in building heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it is used in the synthesis of pyridone-based inhibitors of Protein Disulfide Isomerase (PDI), an enzyme implicated in various diseases. google.com It has also been employed in the preparation of small molecule inhibitors of lactate (B86563) dehydrogenase (LDH), a target in cancer therapy. mdpi.com

Precursor to Complex Ligands: In materials science and coordination chemistry, this compound serves as a starting material for more complex molecules like dithiolene ligands. researchgate.net These ligands are crucial for creating novel metal complexes with interesting electronic and magnetic properties. researchgate.net

Efficient Synthesis Methodologies: Modern synthetic methods have been developed for its preparation. A notable example is the chemoselective bromination of Ethyl benzoylacetate using potassium bromide, hydrochloric acid, and hydrogen peroxide, which offers an environmentally friendlier alternative to traditional brominating agents. researchgate.net Microwave-assisted synthesis using N-Bromosuccinimide (NBS) has also been reported as a highly efficient method for its production. lookchem.com

Its consistent performance in these varied and complex syntheses confirms its status as a powerful intermediate for creating high-value chemical entities.

Historical Context and Evolution of its Role in Chemical Synthesis

While the precise date of the first synthesis of this compound is not prominently documented, its chemical lineage belongs to the class of α-haloketones, which have a long and rich history in organic chemistry. This class of compounds was first obtained and described as early as the late 18th century. For over a century, their high reactivity was recognized, primarily leveraging them as potent alkylating agents in various chemical transformations. nih.gov

The evolution of the role of α-haloketones, and by extension this compound, has mirrored the broader advancements in synthetic organic chemistry. Initially used in relatively straightforward nucleophilic substitution reactions, their applications have become increasingly sophisticated.

A significant shift in their utility occurred with the development of modern synthetic methods in the 21st century. The rise of photoredox catalysis and other radical-based reactions, particularly around 2012, opened new avenues for α-bromocarbonyl compounds. adventchembio.com These techniques allowed chemists to utilize them not just as simple electrophiles but as precursors to tertiary alkyl radicals, enabling the construction of highly substituted and sterically hindered carbon centers that were previously difficult to access. adventchembio.com This evolution has transformed compounds like this compound from classic reagents into key players in cutting-edge synthetic strategies, solidifying their importance in the modern chemist's toolkit.

属性

IUPAC Name |

ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOCLQBWSNCBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285406 | |

| Record name | ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55919-47-6 | |

| Record name | 55919-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Direct Halogenation Approaches

Direct halogenation stands as the most straightforward and widely employed strategy for the synthesis of ethyl 2-bromo-3-oxo-3-phenylpropanoate. This typically involves the reaction of ethyl benzoylacetate with a suitable brominating agent. The key challenge lies in achieving selective monobromination at the active methylene (B1212753) group situated between the two carbonyl functionalities, without promoting side reactions.

α-Bromination of Ethyl Benzoylacetate

The α-position of ethyl benzoylacetate is highly activated by the adjacent benzoyl and ester groups, making it susceptible to electrophilic bromination. The reaction proceeds through the enol or enolate form of the β-keto ester.

Achieving regioselective monobromination is crucial to prevent the formation of dibrominated and other side products. The choice of brominating agent, catalyst, and reaction conditions plays a pivotal role in controlling the selectivity of the reaction. Mild reaction conditions are often preferred to minimize over-bromination. The use of specific reagents like bromodimethylsulfonium bromide has been shown to be effective for the regioselective α-monobromination of β-keto esters. organic-chemistry.org

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of carbonyl compounds due to its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps in controlling the selectivity of the bromination. organic-chemistry.org NBS-mediated protocols are favored for their mild reaction conditions and operational simplicity. acs.org The reaction is often catalyzed by acids or radical initiators. researchgate.net The use of NBS allows for efficient and selective monobromination of β-ketoesters like ethyl benzoylacetate. researchgate.net

| Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| NBS | Ammonium (B1175870) Acetate (B1210297) | CCl4 | 80 °C | Good | rsc.org |

| NBS | Silica-supported Sodium Hydrogen Sulfate | - | - | High | researchgate.net |

| NBS | p-Toluenesulfonic acid (PTSA) | - | Microwave | High | researchgate.net |

Various catalytic systems have been developed to enhance the efficiency and selectivity of the α-bromination of ethyl benzoylacetate. For instance, a combination of vanadium pentoxide (V2O5), hydrogen peroxide (H2O2), and ammonium bromide (NH4Br) has been reported as an effective catalytic system for the monobromination of aromatic compounds. researchgate.net p-Toluenesulfonic acid (PTSA) is another effective catalyst, particularly in microwave-assisted reactions using NBS, leading to high yields of the α-bromo product. researchgate.net

| Catalyst System | Brominating Agent | Key Advantages | Reference |

| V2O5/H2O2/NH4Br | In-situ generated bromine | Efficient, selective monobromination | researchgate.net |

| PTSA | NBS | High yields, suitable for microwave synthesis | researchgate.net |

In recent years, there has been a growing interest in developing environmentally friendly synthetic methods. Solvent-free and microwave-assisted syntheses have emerged as promising alternatives to conventional methods. Solvent-free bromination of β-keto esters with NBS at room temperature can provide high yields of the monobrominated product. Microwave irradiation, often in conjunction with catalysts like PTSA, significantly reduces reaction times and can lead to improved yields. researchgate.netresearchgate.netsciforum.netnih.gov

| Method | Reagent | Conditions | Advantages | Reference |

| Solvent-Free | NBS | Room Temperature | Environmentally friendly, high yields | |

| Microwave-Assisted | NBS/PTSA | - | Rapid reaction, high yields | researchgate.net |

Bromodimethylsulfonium Bromide (BDMS) Reagent in α-Bromination

Bromodimethylsulfonium bromide (BDMS) has been established as a mild and highly regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. organic-chemistry.org This reagent offers an efficient and convenient method for the synthesis of α-bromo-β-keto esters under mild conditions, providing good yields of the desired products. organic-chemistry.org The reaction proceeds with high selectivity, making BDMS a valuable tool in organic synthesis. researchgate.netsioc-journal.cnumich.edursc.org

Stereoselective Synthetic Pathways

The generation of specific stereoisomers of this compound is crucial for its application in the synthesis of complex, biologically active molecules. Stereoselective pathways often involve the use of chiral starting materials or catalysts to control the three-dimensional arrangement of atoms in the final product.

Indirect Synthesis via Chiral Precursors

One strategy for achieving stereoselectivity is to begin with a readily available chiral molecule, such as an amino acid, and convert it into the target structure while preserving the original stereocenter.

An established method for converting α-amino acids into α-bromo acids involves diazotization of the α-amine with sodium nitrite, followed by bromination with a bromide source like potassium bromide in the presence of a strong acid. nih.gov This reaction proceeds with retention of the original stereoconfiguration. nih.gov Applying this to a chiral derivative of phenylalanine would yield the corresponding chiral 2-bromo-3-phenylpropanoic acid.

It is important to note that for the synthesis of the target compound, this pathway would require a phenylalanine derivative that already contains a keto group at the β-position or would necessitate a subsequent oxidation step to introduce the 3-oxo functionality. The direct precursor via this method, 2-bromo-3-phenylpropanoic acid, lacks this key functional group. nih.govnih.gov A more circuitous route could involve the microbial or enzymatic conversion of phenylalanine to phenylpyruvic acid, the corresponding α-keto acid, which could then be further functionalized. researchgate.netumaryland.edupsu.edu

Once the chiral 2-bromo-3-oxo-3-phenylpropanoic acid is obtained, the final step is the formation of the ethyl ester. This can be accomplished through several standard esterification methods. The choice of method can depend on the stability of the substrate and the desired scale of the reaction.

| Esterification Method | Reagents | General Conditions | Key Considerations |

|---|---|---|---|

| Fischer-Speier Esterification | Ethanol (B145695), Strong Acid Catalyst (e.g., H₂SO₄) | Heating under reflux | Equilibrium-driven; may require removal of water to maximize yield. |

| Lipase-Catalyzed Esterification | Ethanol, Lipase (B570770) Enzyme (e.g., Candida antarctica lipase B) | Mild, often solvent-free conditions | Highly selective, environmentally friendly, but may be slower and more costly. google.com |

| Reaction with Alkyl Halides | Ethyl iodide, Base (e.g., K₂CO₃) | Anhydrous polar aprotic solvent (e.g., DMF) | Useful for substrates sensitive to strong acids. |

Conversion from Related Oxygenated Propanoate Derivatives

An alternative stereoselective approach involves starting with a propanoate derivative that already contains a hydroxyl group at the desired position for substitution.

This pathway would theoretically start from a precursor such as ethyl 2-hydroxy-3-oxo-3-phenylpropanoate. The hydroxyl group at the α-carbon is a poor leaving group (hydroxide ion), but it can be converted into a good leaving group, such as water, by protonation under strongly acidic conditions. libretexts.orgmsu.edu Subsequent treatment with a bromide nucleophile, for instance from hydrobromic acid (HBr), would lead to the formation of the α-bromo ketone via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. libretexts.org This conversion of an alcohol's hydroxyl group to an alkyl halide is a fundamental transformation in organic synthesis. msu.edu

Green Chemistry Principles in this compound Synthesis

The synthesis of α-haloketones is increasingly being evaluated through the lens of green chemistry, which aims to reduce waste, minimize hazards, and improve efficiency. mdpi.comacsgcipr.orgjocpr.com The principles of green chemistry are highly relevant to the synthesis of this compound, particularly in the bromination step.

A common laboratory synthesis involves the direct α-bromination of a β-keto ester, such as ethyl 3-oxo-3-phenylpropanoate, using a brominating agent. rsc.orgchemicalbook.com The application of green principles seeks to improve upon traditional methods that often use hazardous reagents and solvents.

Atom Economy: This principle measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com The traditional bromination of a ketone with molecular bromine (Br₂) has a theoretical maximum atom economy of only 50% for the bromine, as one bromine atom is incorporated into the product and the other forms hydrogen bromide (HBr) as a byproduct. mdpi.com

Reaction: Ketone-H + Br₂ → Ketone-Br + HBr

Greener alternatives, such as using a combination of hydrogen peroxide (H₂O₂) and HBr, can improve atom economy as the byproduct is water. researchgate.net

Safer Reagents and Solvents: A significant focus of green chemistry is the replacement of hazardous substances.

Reagents: Molecular bromine is toxic, corrosive, and volatile. wordpress.com Safer alternatives include N-bromosuccinimide (NBS), which is a solid and easier to handle, or systems that generate the electrophilic bromine in situ, such as the H₂O₂/HBr system. rsc.orgresearchgate.networdpress.com

Solvents: Many traditional brominations use chlorinated solvents. Greener approaches have been developed that are entirely solvent-free or use water as the reaction medium. rsc.orgresearchgate.netrsc.org For example, the trituration of a β-keto ester with NBS can proceed without any solvent, and the resulting succinimide (B58015) byproduct can be removed simply by washing with water. rsc.orgrsc.org

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The acid-catalyzed formation of an enol intermediate is a key step in the α-halogenation of ketones, making the reaction faster. masterorganicchemistry.comlibretexts.org Furthermore, the development of organocatalytic methods for asymmetric α-bromination represents a significant advance, allowing for the stereoselective synthesis of chiral α-bromo ketones with low catalyst loadings. acs.orgresearchgate.net

The following table summarizes and compares different bromination systems based on green chemistry principles.

| Bromination System | Solvent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Br₂ in Acetic Acid | Acetic Acid | Straightforward, well-established method. | Uses toxic/corrosive Br₂, corrosive solvent, low Br atom economy. | nih.gov |

| N-Bromosuccinimide (NBS) | Solvent-Free | Avoids organic solvents, NBS is easier to handle than Br₂. | Generates succinimide as a stoichiometric byproduct. | rsc.orgrsc.org |

| H₂O₂ / HBr | "On Water" (No organic solvent) | Uses inexpensive reagents, avoids organic waste, high atom economy. | Requires handling of corrosive HBr. | researchgate.net |

| Organocatalytic System | Non-halogenated organic solvent | Enables asymmetric synthesis with low catalyst loading. | Requires synthesis of catalyst and specific brominating agents. | acs.orgresearchgate.net |

Aqueous-Phase Reaction Systems (e.g., β-cyclodextrin catalysis)

The use of aqueous media in organic synthesis is a cornerstone of green chemistry, and the α-bromination of ketones and related compounds has been successfully achieved in water, often facilitated by catalysts like β-cyclodextrin. Research has demonstrated that the direct bromination of various aromatic and aliphatic ketones with molecular bromine (Br₂) can proceed efficiently in the presence of β-cyclodextrin in water. This methodology obviates the need for toxic organic solvents, metal-based catalysts, or strong acids.

In a study focused on the α-bromination of ketones, high yields of monobromoketones, ranging from 70% to 90%, were obtained within one hour at a reaction temperature of 60°C. researchgate.net β-Cyclodextrin, a cyclic oligosaccharide, is believed to act as a supramolecular catalyst. Its toroidal structure possesses a hydrophobic inner cavity and a hydrophilic exterior. In an aqueous environment, it can encapsulate the hydrophobic ketone substrate, thereby facilitating its interaction with the brominating agent in the aqueous phase. This encapsulation mimics an enzymatic process, enhancing the reaction rate and selectivity.

The general mechanism for β-cyclodextrin catalyzed bromination in water involves the formation of a host-guest inclusion complex between the β-cyclodextrin and the ketone. This complexation increases the effective concentration of the substrate in the aqueous phase and may also activate the substrate for the subsequent electrophilic attack by bromine.

Table 1: β-Cyclodextrin Catalyzed α-Bromination of Ketones in Water

| Substrate | Product | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Aromatic Ketones | α-Bromo Aromatic Ketones | 1 | 60 | 70-90 | researchgate.net |

| Aliphatic Ketones | α-Bromo Aliphatic Ketones | 1 | 60 | 70-90 | researchgate.net |

This approach highlights a significant advancement in performing halogenations under environmentally benign conditions, offering a viable alternative to traditional methods that often rely on volatile and hazardous organic solvents.

Sustainable Reagent Selection and Byproduct Management

The principles of green chemistry also guide the selection of reagents to minimize waste and environmental impact. In the synthesis of this compound, the choice of the brominating agent is crucial. Traditional methods often employ molecular bromine (Br₂), which poses significant handling and safety risks. Sustainable alternatives include N-bromosuccinimide (NBS) and systems like hydrogen peroxide (H₂O₂)/hydrobromic acid (HBr).

The Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) system represents another green alternative for bromination. This system generates bromine in situ, avoiding the direct handling of molecular bromine. Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. Studies comparing the H₂O₂/HBr system with NBS for the bromination of ketones have shown that the H₂O₂/HBr system can be more reactive. This increased reactivity can lead to shorter reaction times and potentially higher yields under mild, often aqueous, conditions.

The environmental footprint of the H₂O₂/HBr system is generally considered favorable due to the formation of water as the main byproduct. The management of any unreacted HBr would typically involve neutralization.

Table 2: Comparison of Sustainable Brominating Agents for β-Keto Esters

| Brominating Agent | Key Advantages | Primary Byproduct | Byproduct Management |

| N-Bromosuccinimide (NBS) | Milder reagent, easier to handle | Succinimide | Aqueous extraction, potential for recycling back to NBS |

| Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) | In situ generation of bromine, water as the main byproduct from H₂O₂ | Water, unreacted HBr | Neutralization of unreacted acid |

The selection of the most suitable sustainable reagent would depend on a holistic assessment of factors including reaction efficiency, cost, safety, and the ease of byproduct management and recycling within a specific synthetic process.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Nucleophilic Substitution Reactions

The primary site for nucleophilic attack in ethyl 2-bromo-3-oxo-3-phenylpropanoate is the carbon atom bearing the bromine, the α-carbon. This reactivity is significantly enhanced by the presence of the adjacent carbonyl group.

Reactions at the α-Bromo Position

The α-bromo position of this compound is highly susceptible to nucleophilic substitution, primarily proceeding through an S(_N)2 mechanism. This is a common feature of α-halocarbonyl compounds, where the electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic. A variety of nucleophiles, including those based on nitrogen, sulfur, and oxygen, can displace the bromide ion to form new chemical bonds.

For instance, the reaction with primary and secondary amines can lead to the formation of α-amino keto esters, which are valuable building blocks in medicinal chemistry. Similarly, reaction with thiols or their corresponding thiolates yields α-thio keto esters. The reaction conditions for these substitutions are crucial; less basic nucleophiles are generally preferred for α-halo ketones to prevent competing reactions such as enolate formation. researchgate.net

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The reactivity of the α-bromo position is extensively utilized in the construction of both carbon-carbon and carbon-heteroatom bonds, often leading to the synthesis of complex heterocyclic structures.

Carbon-Heteroatom Bond Formation:

A prominent example of carbon-heteroatom bond formation is the Hantzsch thiazole (B1198619) synthesis, where α-halocarbonyl compounds react with thioamides. In the context of this compound, reaction with a thioamide would lead to the formation of a thiazole derivative. The reaction proceeds via initial nucleophilic attack of the sulfur atom of the thioamide on the α-bromo carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. This reaction is a cornerstone in the synthesis of various biologically active thiazole compounds.

Similarly, reactions with other binucleophiles can lead to a diverse range of heterocycles. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while amidines can be used to synthesize imidazole (B134444) derivatives. researchgate.net

Carbon-Carbon Bond Formation:

While less common than heteroatom bond formation, the α-bromo position can also react with carbon nucleophiles. For instance, in a palladium-catalyzed reaction, a related compound, ethyl 3-bromo-3-phenylpropanoate, was reacted with pentane-2,4-dione, demonstrating the potential for forming new C-C bonds at this position, albeit with the potential for unexpected rearrangements.

Mechanistic Insights into Bromine as a Leaving Group

Bromine is an effective leaving group in nucleophilic substitution reactions due to the relatively weak carbon-bromine bond and the stability of the resulting bromide ion (Br⁻). The stability of the bromide ion is a consequence of its large size and high polarizability, which allows the negative charge to be dispersed over a larger volume.

In the context of this compound, the leaving group ability of bromine is further enhanced by the electronic effects of the adjacent carbonyl group. The carbonyl group stabilizes the transition state of the S(_N)2 reaction through orbital overlap, thereby lowering the activation energy of the reaction. This electronic stabilization, coupled with the inherent stability of the bromide anion, makes the nucleophilic substitution at the α-position a facile process.

Reduction Reactions

The carbonyl groups in this compound present opportunities for reduction reactions, which can be controlled to achieve selectivity between the ketone and ester functionalities.

Chemoselective Reduction of Carbonyl Moieties

The chemoselective reduction of the ketonic carbonyl group in the presence of the ester is a valuable transformation, leading to the corresponding β-hydroxy-α-bromo ester. This can be achieved using mild reducing agents that are known to selectively reduce ketones over esters. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose. The reaction conditions, including solvent and temperature, can be optimized to maximize the selectivity for the ketone reduction.

The resulting β-hydroxy ester is a chiral molecule if the reduction is carried out in an asymmetric fashion. The stereoselective reduction of β-keto esters is a well-established method for the synthesis of optically active β-hydroxy esters, which are important chiral building blocks.

Biocatalytic Reductions of Analogous β-Keto Esters

Biocatalysis offers a powerful and environmentally benign alternative for the asymmetric reduction of β-keto esters. Enzymes, particularly ketoreductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae), are known to catalyze the stereoselective reduction of ketones with high enantioselectivity.

Studies on analogous β-keto esters, such as ethyl benzoylacetate and its derivatives, have demonstrated the efficacy of biocatalytic reductions. For example, the microbial reduction of ethyl benzoylacetate using Saccharomyces cerevisiae, Beauveria sulfurescens, or Geotrichum candidum affords ethyl (S)-3-hydroxy-3-phenylpropionate with high enantiomeric excess. researchgate.netorganic-chemistry.org The stereochemical outcome of these reductions is governed by the specific enzymes present in the microorganism and their substrate specificity.

Oxidation Reactions

Transformation of Aromatic Ring Systems

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the oxidation of the aromatic (phenyl) ring of this compound. While oxidation reactions of β-keto esters have been studied, these investigations typically focus on other parts of the molecule, such as the enol or enolate forms, rather than the aromatic system.

The phenyl group itself is generally stable to oxidation except under harsh conditions that would likely degrade the rest of the molecule. The presence of the β-keto ester and the α-bromo functionalities introduces multiple reactive sites, which would likely be more susceptible to oxidation than the aromatic ring under typical laboratory conditions. For instance, oxidative cleavage of the dicarbonyl system or reactions involving the enolate are more common transformation pathways for similar compounds. Without specific studies on the aromatic ring oxidation of this particular compound, any discussion would be speculative and fall outside the scope of documented research findings.

Enolate Chemistry and Condensation Reactions

The presence of a hydrogen atom at the α-carbon (C2) in the parent compound, ethyl 3-oxo-3-phenylpropanoate, makes it susceptible to deprotonation by a suitable base to form an enolate. This enolate is a key intermediate in various condensation reactions.

Formation and Reactivity of Enolates

The precursor to the title compound, ethyl 3-oxo-3-phenylpropanoate, readily forms a resonance-stabilized enolate in the presence of a base like sodium ethoxide. This enolate is nucleophilic and can attack electrophilic centers.

The introduction of a bromine atom at the α-position in this compound significantly alters the enolate chemistry. The α-bromo substituent is electron-withdrawing, which can influence the acidity of any remaining α-hydrogens (if present) and the nucleophilicity of the corresponding enolate. However, in this compound, the α-carbon is already substituted with bromine, meaning it does not have a proton to be abstracted to form a traditional enolate at that position. The reactivity would therefore be dominated by the electrophilic nature of the α-carbon bearing the bromine, making it a target for nucleophiles.

Claisen-type Condensations and Related Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. openstax.orglibretexts.org The non-brominated precursor, ethyl 3-oxo-3-phenylpropanoate, is itself a product of a crossed Claisen condensation between ethyl acetate (B1210297) and ethyl benzoate. vaia.com In this reaction, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl benzoate. vaia.com

Because this compound lacks an α-hydrogen, it cannot act as the nucleophilic component (the enolate) in a Claisen-type condensation. Instead, its highly electrophilic α-carbon makes it a potent substrate for reactions with pre-formed enolates or other nucleophiles in substitution reactions, rather than condensation reactions where it would initiate the attack.

Cyclization and Heterocycle Formation

This compound is a valuable substrate for the synthesis of heterocyclic compounds due to its combination of a ketone, an ester, and a reactive α-bromo group.

Hantzsch-Type Reactions for Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov this compound is an α-haloketone derivative and is therefore an ideal reactant for this synthesis.

In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom (the α-carbon of the β-keto ester). This is followed by an intramolecular cyclization and dehydration to form the thiazole ring. This synthetic route is highly efficient for creating substituted thiazole derivatives, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

Below is a table summarizing the role of this compound in the Hantzsch synthesis.

| Reactant 1 | Reactant 2 (Thioamide) | Product Class | Key Reaction Type |

| This compound | Various Thioamides (e.g., Thiobenzamide) | Substituted Thiazoles | Cyclocondensation |

Intramolecular Cyclopropanation Reactions

This compound serves as a potential precursor for the formation of cyclopropane (B1198618) rings, a structural motif of significant interest in organic synthesis due to its presence in numerous biologically active molecules. The reactivity of the α-bromo-β-keto ester moiety is central to this transformation. Generally, the synthesis of cyclopropanes from such precursors can be achieved through methods like the Michael-initiated ring closure (MIRC) reaction. rsc.org This process typically involves the formation of an enolate from the β-keto ester, which then acts as a nucleophile in a conjugate addition to a Michael acceptor. The subsequent step is an intramolecular nucleophilic substitution where the enolate displaces the bromide ion, closing the three-membered ring. rsc.org

While the general reactivity of α-halo-β-keto esters in intermolecular cyclopropanation is established, specific documented examples of intramolecular cyclopropanation originating from this compound are not extensively reported in scientific literature. For an intramolecular reaction to occur, the molecule would need to possess an appropriately positioned alkene moiety to act as the Michael acceptor. In the absence of such a group, the compound primarily serves as a building block for intermolecular cyclopropanation reactions with separate alkene substrates. organic-chemistry.org

The formation of donor-acceptor cyclopropanes from β-keto esters is a related, valuable transformation. orgsyn.org These reactions, often mediated by zinc or rhodium carbenoids, can lead to highly functionalized cyclopropanes. orgsyn.org Although these are typically intermolecular processes, they highlight the utility of the β-keto ester framework in synthesizing strained ring systems. orgsyn.org

Imidazopyridine and Imidazothiazole Formations

This compound is a highly effective reagent for the synthesis of fused nitrogen-containing heterocyclic compounds, particularly imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. These scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in a wide range of pharmacologically active agents. nih.goved.gov The formation of these bicyclic systems relies on the classic condensation reaction between an α-halocarbonyl compound and a heterocyclic amine.

Imidazopyridine Formation

The reaction of this compound with 2-aminopyridine (B139424) derivatives is a direct and common method for synthesizing the imidazo[1,2-a]pyridine (B132010) core. nih.gov This transformation, a variation of the Tschitschibabin reaction, proceeds via a well-established mechanism. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the carbon bearing the bromine atom (α-carbon of the keto ester). This SN2 reaction forms a pyridinium (B92312) salt intermediate. Subsequently, an intramolecular cyclization occurs as the exocyclic amino group attacks the electrophilic carbonyl carbon of the ketone. The final step is a dehydration reaction, which results in the formation of the stable, aromatic ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate.

This synthesis is versatile and can be performed under various conditions, often by refluxing the reactants in a suitable solvent such as ethanol (B145695), sometimes in the presence of a mild base like sodium bicarbonate to neutralize the HBr generated during the reaction. nih.gov

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives from α-Halocarbonyls

| α-Halocarbonyl Compound | Amine Reactant | Conditions | Product | Yield |

| Phenacyl Bromide | 2-Aminopyridine | Na2CO3, Solvent-Free | 2-Phenylimidazo[1,2-a]pyridine | 72-89% nih.gov |

| Substituted Phenacyl Bromides | 2-Aminopyridine | Microwave, 60s | Substituted 2-Arylimidazo[1,2-a]pyridines | 24-99% researchgate.net |

| Ethyl Bromopyruvate | 2-Aminopyridine | Reflux in Ethanol | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | N/A nih.gov |

| Phenylglyoxal Monohydrate | 2-Aminopyridines | Acetic Acid or Ethanol, Reflux | 2-Phenylimidazo[1,2-a]pyridine-3-yl derivatives | Moderate-Good researchgate.net |

Imidazothiazole Formation

In an analogous manner, this compound can react with 2-aminothiazole (B372263) or its derivatives to yield the imidazo[2,1-b]thiazole (B1210989) scaffold. This reaction is an extension of the Hantzsch thiazole synthesis. The mechanism mirrors that of the imidazopyridine formation. The initial step is the N-alkylation of the 2-aminothiazole at its endocyclic nitrogen atom by the α-bromo ester, forming a thiazolium salt intermediate. This is followed by an intramolecular condensation where the external amino group attacks the ketonic carbonyl group. Subsequent dehydration of the resulting bicyclic intermediate affords the aromatic ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate. nih.gov

This synthetic route provides efficient access to a variety of substituted imidazo[2,1-b]thiazoles, which are investigated for diverse biological activities, including as kinase inhibitors and antimicrobial agents. nih.govnih.gov

Table 2: Synthesis of Imidazo[2,1-b]thiazole Derivatives from α-Halocarbonyls

| α-Halocarbonyl Compound | Amine Reactant | Conditions | Product | Reference |

| α-Bromo-3-methoxyacetophenone | 2-Aminothiazole | Heat in Ethanol | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | nih.gov |

| Ethyl Bromopyruvate | Thiourea (B124793) | Ethanol | Ethyl-2-aminothiazole-4-carboxylate | nih.gov |

| Phenacyl Bromide | Thiourea | Heat in Ethanol | 2-Amino-4-phenylthiazole | nih.gov |

| Substituted Phenacyl Bromides | Substituted 2-Aminothiazoles | N/A | Substituted 6-Phenylimidazo[2,1-b]thiazole Derivatives | nih.govmdpi.com |

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Chiral Induction and Stereocontrol in α-Bromination

The synthesis of enantiomerically enriched ethyl 2-bromo-3-oxo-3-phenylpropanoate requires a stereocontrolled bromination of the corresponding β-keto ester, ethyl benzoylacetate. While direct asymmetric α-bromination of 1,3-dicarbonyl compounds is a challenging field, significant progress in the analogous asymmetric α-chlorination and α-fluorination provides a framework for achieving stereocontrol. The underlying principle involves the generation of an enol or enolate intermediate in a chiral environment, which then directs the attack of an electrophilic bromine source (e.g., N-bromosuccinimide, NBS) to one of the two prochiral faces.

This chiral environment can be established using either chiral metal complexes or organocatalysts.

Chiral Lewis Acid Catalysis : A chiral Lewis acid can coordinate to the carbonyl groups of the β-keto ester, creating a rigid, asymmetric complex. This complex sterically hinders one face of the resulting enolate, guiding the incoming electrophilic halogen to the more accessible face. Successful examples in related α-chlorinations have utilized copper(II) complexes with chiral spirooxazoline ligands, achieving high enantiopurity for various β-keto esters. acs.org

Organocatalysis : Chiral organocatalysts, such as Cinchona alkaloid derivatives, have been employed in phase-transfer catalysis for the enantioselective chlorination of β-keto esters. acs.orgnih.gov These catalysts form a chiral ion pair with the enolate, effectively shielding one face from the electrophile and ensuring a stereoselective reaction. acs.org Hybrid amide-based Cinchona derivatives have been shown to be highly efficient, requiring very low catalyst loading (0.5 mol%) to achieve excellent yields and high asymmetric induction (up to 97% ee). acs.orgnih.gov

The success of these systems in α-chlorination strongly suggests that similar strategies could be effectively applied for the stereocontrolled α-bromination of ethyl benzoylacetate to produce specific stereoisomers of this compound.

Table 1: Examples of Catalytic Systems for Asymmetric α-Halogenation of β-Keto Esters

| Catalyst Type | Chiral Ligand/Catalyst | Halogen Source | Substrate Type | Enantiomeric Excess (ee) |

| Copper(II) Lewis Acid | Pyridyl Spirooxazoline (SPYMOX) | NCS | Cyclic & Acyclic β-Keto Esters | High |

| Phase-Transfer Catalyst | Hybrid Amide-Based Cinchona Alkaloid | NCS | Indanone Carboxylate Esters | Up to 97% |

| Organocatalyst | 2-Aminobenzimidazole Derivative | NCS | 1,3-Dicarbonyl Compounds | Up to 47% |

Enantioselective Transformations Mediated by Chiral Catalysts

Chiral catalysts are pivotal not only in the synthesis of chiral molecules but also in their subsequent transformations. For compounds related to this compound, chiral catalysts enable highly enantioselective reactions, creating new chiral centers with a high degree of control.

Asymmetric Fluorination of Related β-Keto Esters

The enantioselective fluorination of β-keto esters to create α-fluoro-β-keto esters with a chiral quaternary center is a well-developed area of research. mdpi.comnih.gov This transformation is of significant interest due to the unique properties that fluorine atoms impart to organic molecules. nih.govresearchgate.net Both metal-based and organocatalytic methods have proven effective.

Metal-Catalyzed Methods : A significant breakthrough involved the use of titanium/TADDOL complexes with Selectfluor® as the electrophilic fluorine source. mdpi.com Subsequently, various other metal catalysts have been developed, including palladium complexes with BINAP ligands nih.gov and nickel(II) complexes with DBFOX-Ph ligands, the latter of which provides extremely high levels of enantioselectivity (93–99% ee) for cyclic β-keto esters. nih.gov

Organocatalytic Methods : Phase-transfer catalysis (PTC) has also been successfully applied to the enantioselective fluorination of β-keto esters, offering an alternative to metal-based systems. mdpi.com

The choice of catalyst and reaction conditions can be tailored to the specific substrate, with factors like the bulkiness of the ester group playing a significant role in the level of enantiomeric excess achieved. mdpi.com

Table 2: Selected Catalysts for Asymmetric α-Fluorination of β-Keto Esters

| Catalyst System | Ligand | Fluorine Source | Substrate Example | Enantiomeric Excess (ee) |

| Ti/TADDOL | TADDOL | Selectfluor® | Acyclic β-Keto Esters | 62-90% |

| Palladium Cationic Complex | BINAP | NFSI | Cyclic & Acyclic β-Keto Esters | High |

| Ni(ClO₄)₂·6H₂O | DBFOX-Ph | NFSI | Cyclic β-Keto Esters | 93-99% |

Asymmetric Transfer Hydrogenation of α-Keto Esters

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones to chiral alcohols, using a hydrogen donor like a formic acid/triethylamine mixture in place of hazardous hydrogen gas. liv.ac.uk For α-keto esters, particularly those with a substituent at the α-position, this reaction can proceed via a dynamic kinetic resolution (DKR). nih.gov

In a DKR process, the starting material is a racemic mixture of a configurationally labile α-substituted β-keto ester. nih.gov The α-carbon is acidic and can be easily deprotonated, allowing the two enantiomers to interconvert through an achiral enol intermediate. nih.gov A chiral catalyst, typically a Noyori-type (arene)RuCl(monosulfonamide) complex, selectively reduces one enantiomer much faster than the other. nih.govacs.org Due to the rapid racemization of the starting material, the entire mixture is converted into a single, highly enantioenriched stereoisomer of the product alcohol. nih.gov This process can establish multiple contiguous stereocenters with remarkable diastereoselectivity and enantioselectivity. nih.govnih.gov

Diastereoselective Reactions Involving this compound

When a molecule already possesses a chiral center, its reactions to form a second stereocenter can proceed with diastereoselectivity, meaning one diastereomer is formed in preference to the other. For this compound, the existing stereocenter at the α-carbon can influence the stereochemical outcome of reactions at the adjacent ketone.

A notable example is the dynamic kinetic asymmetric transformation of racemic β-halo-α-keto esters through a carbonyl-ene reaction. rsc.org Using a chiral N,N'-dioxide-nickel(II) complex as a catalyst, these esters react to form β-halo-α-hydroxy esters containing two adjacent chiral centers. The reaction proceeds with good yields, high diastereomeric ratios (dr), and excellent enantioselectivities. The chiral catalyst controls the facial selectivity of the reaction, and the existing stereocenter on the keto ester influences the approach of the reactants, resulting in a diastereoselective outcome. rsc.org

Retention and Inversion of Configuration

Nucleophilic substitution reactions at the α-carbon of this compound involve the replacement of the bromide leaving group. The stereochemical outcome of such a reaction depends on the mechanism. The two primary outcomes are:

Retention of configuration : The incoming nucleophile takes the same position as the leaving group, preserving the stereochemistry. vedantu.comyoutube.com

Inversion of configuration : The nucleophile attacks from the side opposite to the leaving group, resulting in a "Walden inversion" of the stereocenter. vedantu.comyoutube.com This is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. vedantu.com

For reactions at the tertiary, α-carbon of α-halo-β-keto esters, the SN2 mechanism is generally expected. The adjacent carbonyl group helps to stabilize the transition state, facilitating the substitution. researchgate.net Strong experimental evidence for this comes from studies on related α-chloro-β-keto esters. acs.org The enantioselective chlorination of a β-keto ester followed by nucleophilic substitution with sodium azide (B81097) was shown to produce the α-azido product. X-ray crystallographic analysis of the product confirmed that the substitution occurred with a complete inversion of configuration. acs.org This result strongly indicates that the reaction proceeds via an SN2 mechanism, even though the substitution occurs at a sterically hindered tertiary carbon. Therefore, nucleophilic substitution reactions on this compound are expected to proceed with inversion of configuration. acs.org

Catalytic Approaches in the Chemistry of Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Organocatalysis in Functionalization Reactions (e.g., Thiourea (B124793) catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and bifunctional catalysts, such as those based on thiourea, are particularly effective. These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate both the electrophile and the nucleophile. nih.govresearchgate.net Chiral thiourea derivatives, often appended to a scaffold like a cinchona alkaloid or a chiral diamine, can create a well-defined chiral environment for the reaction. nih.govrsc.org

The thiourea moiety, with its two acidic N-H protons, acts as a hydrogen-bond donor, activating the carbonyl group of Ethyl 2-bromo-3-oxo-3-phenylpropanoate. This activation increases the electrophilicity of the substrate. Simultaneously, a basic group on the catalyst scaffold (e.g., a tertiary amine) can deprotonate a nucleophile, increasing its reactivity. This dual activation model is crucial for achieving high stereoselectivity in various transformations. researchgate.netnih.gov

While direct applications on this compound are specific, the principles are well-established for α-halo carbonyl compounds. For instance, bifunctional thiourea catalysts have been successfully employed in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions with related substrates. beilstein-journals.orggoettingen-research-online.de The catalyst brings the nucleophile and the activated α-bromo-β-keto ester into close proximity within a chiral pocket, directing the approach of the nucleophile to a specific face of the substrate, thus controlling the stereochemical outcome.

Table 1: Representative Bifunctional Thiourea Catalysts and Their Activation Modes

| Catalyst Type | Chiral Scaffold | Activating Groups | Proposed Activation Mechanism |

|---|---|---|---|

| Takemoto Catalyst | Chiral Diamine | Thiourea (H-bond donor) & Tertiary Amine (Brønsted base) | Dual activation: Thiourea activates the electrophile (carbonyl group), and the amine activates the nucleophile. |

| Jacobsen Catalyst | Amino Acid Derivative | Thiourea (H-bond donor) | Primarily electrophile activation through hydrogen bonding. |

| Cinchona Alkaloid-Based Catalyst | Cinchona Alkaloid | Thiourea (H-bond donor) & Quinuclidine Nitrogen (Lewis/Brønsted base) | Synergistic activation of both reaction partners in a defined chiral environment. rsc.org |

Metal-Mediated and Transition Metal Catalysis

Transition metals, particularly palladium, rhodium, and copper, offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, making them indispensable for modifying this compound.

Palladium-Catalyzed Transformations

The carbon-bromine bond in this compound is susceptible to oxidative addition to a Palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions. This makes it an excellent substrate for transformations like the Suzuki, Heck, and Sonogashira couplings.

In a typical Suzuki coupling , the Pd(0) catalyst reacts with the α-bromo ester to form an organopalladium(II) intermediate. This intermediate then undergoes transmetalation with an organoboron reagent (like a boronic acid) in the presence of a base. The final step, reductive elimination, yields the α-arylated or α-vinylated β-keto ester and regenerates the Pd(0) catalyst. wikipedia.orgharvard.edu This reaction provides a direct route to α-substituted phenylpropanoate derivatives.

The Heck reaction offers another pathway for functionalization. In this reaction, the organopalladium intermediate formed from this compound adds across an alkene. Subsequent β-hydride elimination results in a new, more substituted alkene, effectively coupling the ester scaffold to the olefin. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Ethyl 2-aryl-3-oxo-3-phenylpropanoate |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | α-alkenylated β-keto esters |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Ethyl 2-alkynyl-3-oxo-3-phenylpropanoate |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | Ethyl 2-amino-3-oxo-3-phenylpropanoate |

Rhodium-Catalyzed Hydrogenation Analogs

While the direct hydrogenation of this compound can be complicated by dehalogenation, rhodium catalysts are paramount in the asymmetric hydrogenation of its structural analogs, particularly β-keto esters and their α,β-unsaturated precursors. Chiral rhodium complexes are used to achieve high enantioselectivity in the reduction of the ketone functionality. americanelements.com

For an analog like ethyl benzoylacetate (lacking the α-bromo substituent), asymmetric hydrogenation using a chiral Rh-diphosphine catalyst (e.g., Rh-BINAP) can produce the corresponding β-hydroxy ester with high enantiomeric excess (ee). The catalyst coordinates to the substrate, and hydrogen is delivered to one face of the carbonyl group, dictated by the chiral ligand environment. researchgate.net This methodology is fundamental for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. Rhodium catalysts have also been used for C-H activation and alkylation of aromatic ketones, demonstrating their versatility in modifying related structures. mdpi.com

Copper-Catalyzed Cycloaddition Precursors

This compound serves as an excellent precursor for substrates used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org The α-bromo group can be readily displaced by an azide (B81097) nucleophile (e.g., sodium azide) to form Ethyl 2-azido-3-oxo-3-phenylpropanoate. nih.govresearchgate.netrsc.org This α-azido-β-keto ester is now primed for the CuAAC reaction.

The Cu(I)-catalyzed reaction between the newly formed azide and a terminal alkyne proceeds with high efficiency and regioselectivity to yield a 1,4-disubstituted 1,2,3-triazole. nih.gov This transformation is highly valued for its reliability, broad functional group tolerance, and mild reaction conditions. The ability to convert the bromo-ester into an azide makes it a versatile starting material for introducing complex triazole-containing moieties. nih.govrsc.org

Scheme 1: Conversion to a Cycloaddition Precursor

Azide Substitution: this compound + NaN₃ → Ethyl 2-azido-3-oxo-3-phenylpropanoate + NaBr

CuAAC Reaction: Ethyl 2-azido-3-oxo-3-phenylpropanoate + R-C≡CH --(Cu(I) catalyst)--> Ethyl 2-(4-R-1,2,3-triazol-1-yl)-3-oxo-3-phenylpropanoate

Biocatalysis for Selective Conversions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Catalyzed Reactions and Kinetic Studies

Enzymes, particularly ketoreductases and lipases, are well-suited for the selective transformation of this compound.

Ketoreductases (KREDs) , often from baker's yeast or recombinant sources, can catalyze the asymmetric reduction of the ketone group to a secondary alcohol. researchgate.netnih.gov Since the substrate is a racemate at the α-carbon, this reduction can proceed via dynamic kinetic resolution (DKR). In a DKR process, the enzyme selectively reduces one enantiomer of the starting material while the other enantiomer is racemized in situ. This allows for the theoretical conversion of 100% of the starting material into a single diastereomer of the product alcohol with high enantiomeric excess. researchgate.net The stereochemical outcome (delivering either the syn or anti diastereomer) depends on the specific enzyme used. acs.org

Lipases are commonly used for the kinetic resolution of racemic esters or alcohols via hydrolysis or transesterification. nih.govjocpr.commdpi.com A lipase (B570770) could selectively hydrolyze the ester of one enantiomer of this compound, leaving the other enantiomer unreacted. nih.gov This process separates the two enantiomers, providing access to optically active α-bromo-β-keto esters and their corresponding carboxylic acids.

Kinetic studies are essential for optimizing these biocatalytic processes. Key parameters include the Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at half the maximum reaction velocity (Vₘₐₓ), and the enantiomeric ratio (E), which quantifies the enzyme's selectivity. A high E value (>100) is indicative of an excellent separation. nih.gov

Table 3: Biocatalytic Approaches and Kinetic Considerations

| Enzyme Class | Reaction Type | Potential Outcome | Key Kinetic Parameter |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction (DKR) | Enantio- and diastereomerically pure β-hydroxy ester | Diastereomeric excess (d.e.), Enantiomeric excess (e.e.) |

| Lipase/Esterase | Kinetic Resolution (Hydrolysis/Transesterification) | Separation of enantiomers of the starting material | Enantiomeric Ratio (E value) |

Whole-Cell Biotransformations

The utilization of whole-cell biocatalysts represents a significant approach in the green and sustainable synthesis of chiral molecules. This methodology harnesses the enzymatic machinery within microorganisms (such as bacteria, yeast, and fungi) to perform complex chemical transformations, often with high stereoselectivity and under mild reaction conditions. nih.govmdpi.com In the context of this compound, whole-cell biotransformations primarily focus on the stereoselective reduction of the ketone functionality to produce chiral β-hydroxy esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Whole-cell systems offer several advantages over the use of isolated enzymes. The enzymes within the cellular environment are often more stable, and the necessary cofactors for the enzymatic reaction, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), are continuously regenerated by the cell's metabolic processes. nih.gov This internal cofactor regeneration can be fueled by the addition of simple and inexpensive co-substrates like glucose or glycerol. mdpi.com

While direct studies on the whole-cell biotransformation of this compound are not extensively documented, the general principles can be inferred from research on analogous α-bromo-keto esters and aromatic α-keto esters. For instance, the biocatalytic reduction of various α-keto esters has been successfully carried out using whole cells of microorganisms like Candida parapsilosis, demonstrating the potential of these systems to handle halogenated substrates. abap.co.in

The stereochemical outcome of these reductions is governed by the specific enzymes present in the microorganism. Many microbial reductases follow Prelog's rule, delivering the hydride to the re-face of the carbonyl group to yield the corresponding (S)-alcohol. However, anti-Prelog reductases, which deliver the hydride to the si-face to produce the (R)-alcohol, are also known and can be found in various microbial strains. mdpi.comresearchgate.net The choice of microorganism is therefore crucial in determining the chirality of the final product.

The efficiency of whole-cell biotransformations can be influenced by several factors, including the choice of microorganism, reaction conditions (pH, temperature), the use of co-solvents to improve substrate solubility, and the strategy for cofactor regeneration. nih.gov Researchers often screen a variety of microbial strains to find a suitable biocatalyst for a specific transformation, optimizing these parameters to achieve high conversion rates and enantiomeric excess.

Below are tables summarizing findings from studies on the whole-cell biotransformation of compounds structurally related to this compound, illustrating the potential of this approach.

Table 1: Whole-Cell Bioreduction of Aromatic α-Keto Esters

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| E. coli (co-expressing Candida tenuis xylose reductase and Candida boidinii formate (B1220265) dehydrogenase) | Ethyl 4-cyanobenzoylformate | Ethyl (R)-4-cyanomandelate | 97.2% | 82% | nih.gov |

| Saccharomyces cerevisiae (expressing Candida tenuis xylose reductase) | Ethyl benzoylformate | Ethyl (R)-mandelate | >99% | High | nih.gov |

Table 2: Whole-Cell Bioreduction of α-Halo Keto Esters and Related Ketones

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-Ethyl 3-bromo-2-hydroxypropanoate | 91% | 68% (isolated yield) | abap.co.in |

| Aspergillus sydowii Ce15 | α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >99% | Not specified | researchgate.net |

| Bionectria sp. Ce5 | α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >99% | Not specified | researchgate.net |

| Beauveria felina CBMAI 738 | α-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >99% | Not specified | researchgate.net |

These examples underscore the potential of whole-cell biotransformations for the asymmetric reduction of functionalized keto esters. The successful reduction of both aromatic and halogenated substrates by various microorganisms suggests that similar biocatalytic approaches could be effectively applied to this compound to synthesize its corresponding chiral bromohydrins with high stereoselectivity. Further research in this area would involve screening different microbial strains and optimizing reaction conditions to develop an efficient and sustainable process for the production of these valuable chiral building blocks.

Derivatives and Analogues of Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Structural Modifications and Their Impact on Reactivity

Systematic alterations to the chemical structure of ethyl 2-bromo-3-oxo-3-phenylpropanoate can significantly influence its reactivity. These modifications can be strategically implemented at the ester group, the halogen atom, or the phenyl ring to fine-tune the compound's electronic and steric properties, thereby controlling its behavior in chemical reactions.

The ester group in α-halo-β-keto esters plays a crucial role in modulating the reactivity of the molecule. While the ethyl ester is common, other alkyl esters, such as methyl or benzyl (B1604629) esters, are also synthetically accessible. For instance, various prochiral α-diazo-β-keto esters have been synthesized with methyl, ethyl, and benzyl ester functionalities for subsequent bioreduction reactions. mdpi.comnih.gov

The size and electronic nature of the ester's alkyl group can influence the steric hindrance around the carbonyl group and the electrophilicity of the adjacent α-carbon. Generally, smaller ester groups like methyl esters may offer less steric hindrance compared to larger groups, potentially leading to faster reaction rates in sterically sensitive transformations. Conversely, the electronic influence of different simple alkyl esters (methyl vs. ethyl) on the reactivity of the α-carbon is generally considered to be minimal, as their inductive effects are quite similar. However, in reactions where the ester itself is the reactive site, such as in transesterification, the nature of the alkyl group becomes a determining factor. researchgate.net

| Ester Moiety | Potential Impact on Reactivity | Example Application |

|---|---|---|

| Methyl Ester | Slightly less steric hindrance compared to ethyl ester. Minimal electronic difference. | Used in the synthesis of α-diazo-β-keto esters for bioreduction. mdpi.comnih.gov |

| Ethyl Ester | Standard ester group, widely used as a reference. | Commonly used in various synthetic transformations. chemicalbook.com |

| Benzyl Ester | Offers different steric and electronic properties; can be removed by hydrogenolysis. | Utilized in the synthesis of α-diazo-β-keto esters. mdpi.comnih.gov |

Replacing the bromine atom at the α-position with other halogens, such as fluorine or chlorine, significantly alters the reactivity of the C-X bond (where X is the halogen). The reactivity of these α-halo-β-keto esters is largely dictated by the nature of the carbon-halogen bond, including its bond strength and the leaving group ability of the halide.

The general trend for leaving group ability in nucleophilic substitution reactions is I > Br > Cl > F. Consequently, α-bromo compounds like this compound are generally more reactive towards nucleophiles than their α-chloro counterparts. Conversely, the C-F bond is the strongest among the carbon-halogen bonds, making α-fluoro compounds like ethyl 2-fluoro-3-oxo-3-phenylpropanoate considerably less reactive in reactions involving the displacement of the halogen. researchgate.netgeorganics.sk

| Compound | C-X Bond Strength | Reactivity in Nucleophilic Substitution |

|---|---|---|

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Highest | Lowest |

| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | Intermediate | Intermediate |

| This compound | Lower | Higher |

| Ethyl 2-iodo-3-oxo-3-phenylpropanoate | Lowest | Highest |

Modifying the phenyl ring with electron-donating or electron-withdrawing substituents can have a profound impact on the reactivity of the entire molecule. These substituents can alter the electron density at the benzoyl carbonyl group, which in turn influences the electrophilicity of both the carbonyl carbon and the adjacent α-carbon.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govnih.gov This electronic effect can also be transmitted to the α-carbon, potentially enhancing its reactivity in certain reactions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, which may lead to slower reaction rates with nucleophiles. nih.govnih.gov

These substituent effects can be predicted and quantified using Hammett plots, which correlate reaction rates with the electronic properties of the substituents. nih.gov By strategically placing substituents on the phenyl ring, chemists can fine-tune the reactivity of the β-keto ester to achieve desired outcomes in their synthetic schemes. For example, in a study on β-keto esters with antibacterial activity, various substituents on the phenyl ring were shown to affect their theoretical reactivity profiles. mdpi.com

| Substituent Type | Example | Effect on Benzoyl Carbonyl | Predicted Impact on Reactivity with Nucleophiles |

|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -Cl | Increases electrophilicity | Increased reactivity |

| Electron-Donating | -OCH₃, -CH₃ | Decreases electrophilicity | Decreased reactivity |

α-Substituted β-Keto Esters as Related Building Blocks

α-Substituted β-keto esters are a fundamentally important class of compounds in organic synthesis due to their versatile reactivity. acs.org They serve as key intermediates in the construction of a wide array of complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.netbeilstein-journals.org The presence of three distinct functional groups—the ester, the ketone, and the α-substituent—provides multiple reaction sites for chemical manipulation.

These compounds can undergo a variety of transformations, including:

Alkylation and Acylation: The acidic α-proton can be removed to form an enolate, which can then react with various electrophiles.

Decarboxylation: The ester group can be removed, often under harsh conditions, to yield substituted ketones. nih.gov

Reduction: The keto group can be selectively reduced to a hydroxyl group.

Cyclization Reactions: They are valuable precursors for the synthesis of various heterocyclic compounds.

The α-substituent itself can be a halogen, an alkyl group, an aryl group, or another functional group, which further expands the synthetic utility of these building blocks. For example, palladium-catalyzed reactions of allyl β-keto carboxylates have been developed to generate palladium enolates, which can then participate in a range of transformations including aldol (B89426) condensations and Michael additions. nih.gov The ability to introduce diverse substituents at the α-position makes these compounds highly valuable for creating molecular complexity.

α-Diazo-β-Keto Esters as Reactive Intermediates

α-Diazo-β-keto esters are highly energetic and versatile reactive intermediates that have found widespread use in organic synthesis. mdpi.comnih.gov The diazo group is an excellent leaving group (N₂), and its departure can lead to the formation of highly reactive species such as carbenes or vinyl cations. nih.gov

These intermediates are typically synthesized from the corresponding β-keto esters through a diazo transfer reaction. rsc.orgorganic-chemistry.org Once formed, they can undergo a variety of transformations, including:

C-H Insertion Reactions: The carbene intermediate can insert into C-H bonds to form new carbon-carbon bonds, often with high regioselectivity and stereoselectivity. nih.gov

Cyclopropanation: Reaction with alkenes leads to the formation of cyclopropane (B1198618) rings.

Rearrangement Reactions: They can undergo Wolff rearrangement to form ketenes, which can be trapped by nucleophiles.

Reduction: The keto group can be reduced to form α-diazo-β-hydroxy esters, which are valuable chiral building blocks. mdpi.comnih.gov

The reactivity of α-diazo-β-keto esters can be tuned by the electronic properties of the ester and the substituents on the keto side chain. nih.gov Their ability to generate highly reactive intermediates under relatively mild conditions makes them powerful tools for the construction of complex molecular architectures. mdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by mapping the carbon-hydrogen framework.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within the molecule. For Ethyl 2-bromo-3-oxo-3-phenylpropanoate, the ¹H NMR spectrum reveals distinct signals corresponding to the ethyl group, the chiral center, and the phenyl ring. researchgate.net

Research findings from a study utilizing a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) identified the following proton signals:

A triplet at δ 1.23–1.26 ppm, integrating to three hydrogens, is characteristic of the methyl (CH₃) group of the ethyl ester. The triplet multiplicity arises from coupling to the adjacent methylene (B1212753) group. researchgate.net

A quartet observed at δ 4.26–4.30 ppm corresponds to the two protons of the methylene (OCH₂) group, with its splitting pattern caused by the neighboring methyl protons. researchgate.net

A sharp singlet at δ 5.65 ppm, representing a single proton, is assigned to the hydrogen atom on the α-carbon (C2), which is bonded to the bromine atom. researchgate.net

A series of multiplets in the aromatic region, between δ 7.48–8.00 ppm, correspond to the five protons of the phenyl ring. Specifically, signals at δ 7.48–7.51 (2H), δ 7.61–7.62 (1H), and δ 7.98–8.00 (2H) represent the ortho, para, and meta protons, respectively. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 1.23–1.26 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

| 4.26–4.30 | Quartet (q) | 7.1 | 2H | -OCH₂ CH₃ |

| 5.65 | Singlet (s) | N/A | 1H | -CH(Br)- |

| 7.48–7.51 | Multiplet (m) | N/A | 2H | Phenyl H |

| 7.61–7.62 | Multiplet (m) | N/A | 1H | Phenyl H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is employed to elucidate the carbon framework of the molecule. The spectrum for this compound shows nine distinct signals, consistent with its molecular structure. researchgate.net

The key resonances observed in the ¹³C NMR spectrum (125 MHz, CDCl₃) are:

The ethyl group carbons appear at δ 13.51 (-CH₃) and δ 62.97 (-OCH₂). researchgate.net

The signal at δ 45.96 is attributed to the α-carbon, which is directly attached to the bromine atom. researchgate.net

The aromatic carbons of the phenyl ring are observed at δ 128.55, 128.83, 132.93, and 133.94. researchgate.net

Two signals in the downfield region correspond to the carbonyl carbons: the ester carbonyl at δ 164.81 and the ketone carbonyl at δ 187.75. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

|---|---|

| 13.51 | Ethyl -C H₃ |

| 45.96 | C H(Br) |

| 62.97 | Ethyl -OC H₂- |

| 128.55 | Phenyl C |

| 128.83 | Phenyl C |

| 132.93 | Phenyl C |

| 133.94 | Phenyl C |

| 164.81 | Ester C=O |

Advanced 2D NMR Techniques (e.g., HMBC)

While one-dimensional NMR provides fundamental structural data, advanced two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental for unambiguous assignment. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique would definitively confirm the connectivity between the ethyl group, the carbonyls, and the benzoyl moiety, solidifying the assignments made from ¹H and ¹³C NMR data. However, specific experimental HMBC data for this compound is not detailed in the reviewed scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The theoretical exact mass for the molecular formula of this compound, C₁₁H₁₁BrO₃, is 269.98916 Da. nih.gov Experimental analysis using HRMS yielded an m/z value of 269.9892, which is in excellent agreement with the calculated value (calc. for [C₁₁H₁₁BrO₃] 269.9896). researchgate.net This result confirms the elemental composition of the compound.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrO₃ | N/A |

| Calculated Exact Mass | 269.9896 | researchgate.net |

Electrospray Ionization (ESI-TOF) MS

The HRMS data for this compound was obtained using Electrospray Ionization (ESI) as the ionization source. researchgate.net ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for accurate mass determination. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS allows for high resolution and mass accuracy, as demonstrated in the characterization of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectra for this compound are not available in surveyed scientific databases and literature. Although the compound is mentioned in studies where IR spectroscopy was used for the characterization of resulting products, the specific spectral data for the reagent itself, including absorption peaks (cm⁻¹), is not provided.

Based on its molecular structure, a theoretical IR spectrum would be expected to show characteristic absorption bands for its principal functional groups. These would include distinct stretching vibrations for the two carbonyl groups (the ester and the ketone), stretches for the aromatic carbon-carbon bonds of the phenyl ring, and absorptions corresponding to the carbon-bromine bond. However, without experimental data, a precise analysis and data table cannot be constructed.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

While this compound is used in reactions that generate chiral molecules, and the subsequent products are often analyzed using chromatographic methods, specific methods for the analysis of the title compound itself are not well-documented.

High-Performance Liquid Chromatography (HPLC)

There is no specific, published HPLC method for determining the purity or enantiomeric excess of this compound. Several patents describe the use of preparative HPLC with C18 columns to purify the products of reactions where this compound was used as a starting material. Similarly, chiral HPLC columns, such as those based on cellulose (B213188) derivatives, have been employed to separate enantiomers of molecules synthesized from this compound. This indirect evidence suggests that reverse-phase and chiral HPLC are viable techniques, but validated analytical methods with specific conditions (e.g., mobile phase, flow rate, column type) for the compound itself are not publicly detailed.

Gas Chromatography (GC)

No dedicated Gas Chromatography (GC) methods for the analysis of this compound were found in the reviewed literature. Due to its relatively high molecular weight (271.11 g/mol ) and boiling point, GC analysis would be feasible, but experimental parameters such as column type, temperature programming, and detector specifications have not been published.

Ultra-Performance Liquid Chromatography (UPLC)

The scientific literature lacks any specific UPLC methods for the analysis of this compound. UPLC, a higher-resolution version of HPLC, could theoretically be applied, but no research detailing such an application is currently available.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence in the scientific literature or crystallographic databases to suggest that the solid-state structure of this compound has been determined by single-crystal X-ray diffraction. While crystal structures have been reported for more complex molecules synthesized using this reagent, the compound itself, which is a liquid or low-melting solid at room temperature, does not have a published crystal structure. Therefore, no data on its unit cell, space group, or bond lengths and angles in the solid state is available.

Computational and Theoretical Investigations of Ethyl 2 Bromo 3 Oxo 3 Phenylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, particularly Density Functional Theory (DFT), are employed to solve the Schrödinger equation approximately for a given molecule, yielding detailed information about its electronic and geometric properties.